molecular formula C7H9ClF2N2 B7550101 2-(3,5-Difluoropyridin-4-yl)ethan-1-amine hydrochloride

2-(3,5-Difluoropyridin-4-yl)ethan-1-amine hydrochloride

Cat. No. B7550101
M. Wt: 194.61 g/mol
InChI Key: MHCRJNBUEGXDFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-Difluoropyridin-4-yl)ethan-1-amine hydrochloride, also known as DFPEA hydrochloride, is a chemical compound that has been gaining attention in the scientific community due to its potential use in various research applications.

Mechanism of Action

2-(3,5-Difluoropyridin-4-yl)ethan-1-amine hydrochloride hydrochloride acts as a selective agonist of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is primarily expressed in the brain. Activation of TAAR1 by 2-(3,5-Difluoropyridin-4-yl)ethan-1-amine hydrochloride hydrochloride leads to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in various physiological processes including mood, motivation, and cognition.
Biochemical and Physiological Effects:
2-(3,5-Difluoropyridin-4-yl)ethan-1-amine hydrochloride hydrochloride has been shown to have various biochemical and physiological effects on the brain and body. It has been shown to enhance cognitive function and memory retention, as well as improve mood and motivation. 2-(3,5-Difluoropyridin-4-yl)ethan-1-amine hydrochloride hydrochloride has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and other forms of damage.

Advantages and Limitations for Lab Experiments

2-(3,5-Difluoropyridin-4-yl)ethan-1-amine hydrochloride hydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its effects on the brain and body are well-documented. However, 2-(3,5-Difluoropyridin-4-yl)ethan-1-amine hydrochloride hydrochloride also has several limitations, including its potential for abuse and its limited solubility in water.

Future Directions

There are several future directions for research on 2-(3,5-Difluoropyridin-4-yl)ethan-1-amine hydrochloride hydrochloride. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Another area of interest is its potential for use as a cognitive enhancer or nootropic. Further research is also needed to fully understand the mechanism of action of 2-(3,5-Difluoropyridin-4-yl)ethan-1-amine hydrochloride hydrochloride and its effects on the brain and body.

Synthesis Methods

2-(3,5-Difluoropyridin-4-yl)ethan-1-amine hydrochloride hydrochloride can be synthesized through a multi-step process involving the reaction of 3,5-difluoropyridine with ethylene oxide, followed by reduction and hydrolysis to obtain the final product. The purity and yield of the product can be improved through various purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

2-(3,5-Difluoropyridin-4-yl)ethan-1-amine hydrochloride hydrochloride has been used in various scientific research applications, particularly in the field of neuroscience. It has been shown to enhance the release of dopamine and other neurotransmitters in the brain, leading to increased cognitive function and memory retention. 2-(3,5-Difluoropyridin-4-yl)ethan-1-amine hydrochloride hydrochloride has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.

properties

IUPAC Name

2-(3,5-difluoropyridin-4-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2.ClH/c8-6-3-11-4-7(9)5(6)1-2-10;/h3-4H,1-2,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCRJNBUEGXDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)F)CCN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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